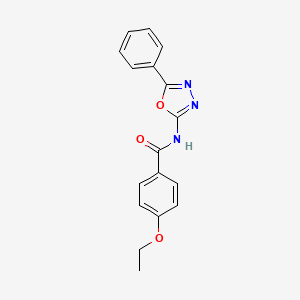

4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c1-2-22-14-10-8-12(9-11-14)15(21)18-17-20-19-16(23-17)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFFIDQXUTLGFQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme and Mechanism

The microwave-assisted method, adapted from Devaraji et al. (2024), involves a two-step process:

- Formation of acid hydrazide : 4-Ethoxybenzoic acid is esterified with ethanol in the presence of sulfuric acid to yield ethyl 4-ethoxybenzoate, followed by hydrazinolysis to produce 4-ethoxybenzohydrazide.

- Oxadiazole ring formation : The hydrazide reacts with N-protected amino acids (e.g., benzoyl alanine) in phosphorous oxychloride (POCl$$_3$$) under microwave irradiation (100 W, 10 minutes) to form the 1,3,4-oxadiazole core.

Key reaction :

$$

\text{4-Ethoxybenzohydrazide} + \text{N-Protected Amino Acid} \xrightarrow{\text{POCl}_3, \text{MW}} \text{this compound}

$$

Optimization and Yield

- Temperature : 80°C under microwave conditions.

- Time : 10–15 minutes, significantly shorter than conventional methods.

- Yield : 85–92% after recrystallization with methanol.

- Advantages : Reduced energy consumption, elimination of column chromatography, and scalability.

Conventional Thermal Cyclization

Diacylhydrazide Cyclization

This method, reported by Yang et al. (2023), involves cyclizing diacylhydrazides using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) as a desulfurizing agent:

- Synthesis of diacylhydrazide : 4-Ethoxybenzoic acid is converted to its hydrazide derivative, which reacts with phenylacetic acid hydrazide to form a diacylhydrazide intermediate.

- Cyclization : The intermediate is treated with EDC·HCl in toluene under reflux (110°C, 6 hours) to yield the oxadiazole.

Key reaction :

$$

\text{Diacylhydrazide} \xrightarrow{\text{EDC·HCl, \Delta}} \text{this compound}

$$

Process Parameters

- Reagents : EDC·HCl (2.5 equiv), toluene solvent.

- Yield : 78–84% after purification via silica gel chromatography.

- Limitations : Longer reaction time (6 hours) compared to microwave methods.

Comparative Analysis of Synthesis Methods

Structural Characterization

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate.

Reduction: Reduction can be carried out using agents such as lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.

Industry: Utilized in the development of new materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Electronic Effects

Key structural variations among 1,3,4-oxadiazole derivatives include:

- Substituents on the benzamide ring : Ethoxy (target compound) vs. chloro (e.g., 4-chloro-N-(2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)benzamide, 7b ) , trifluoromethoxy (e.g., HSGN-235) , or dichlorophenyl (e.g., VNI) .

- Substituents on the oxadiazole ring : Phenyl (target compound) vs. substituted phenyl (e.g., 5-(4-trifluoromethylphenyl) in HSGN-235) or fused heterocycles (e.g., pyridinyl in 8a–d ) .

Electronic Effects :

Key Findings :

- VNI and VFV : Structural optimization of the benzamide substituents (dichlorophenyl → difluorobiphenyl) improved CYP51 inhibition and antiparasitic spectrum. VFV’s fluorinated biphenyl group fills deeper pockets in the enzyme’s substrate-binding cavity .

- 7b : The chloro substituent enhances HDAC inhibitory activity, likely through stronger hydrogen bonding or hydrophobic interactions .

- HSGN-235: The trifluoromethoxy group contributes to antibacterial efficacy against drug-resistant N. gonorrhoeae by enhancing membrane permeability .

Physicochemical Properties

| Property | 4-Ethoxy-N-(5-phenyl-oxadiazol)benzamide | VNI | 7b | HSGN-235 |

|---|---|---|---|---|

| Molecular Weight | ~325.3 g/mol | 483.3 g/mol | 374.3 g/mol | 444.3 g/mol |

| LogP (Predicted) | ~3.1 (moderate lipophilicity) | 4.8 | 3.5 | 4.2 |

| Solubility | Moderate (ethoxy enhances lipophilicity) | Low (dichlorophenyl) | Low (chloro) | Very low (CF₃O) |

Biological Activity

4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

It features an ethoxy group, a benzamide moiety, and a 1,3,4-oxadiazole ring which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The oxadiazole ring is known to modulate several biochemical pathways through the inhibition of enzymes and receptors involved in inflammation and cancer progression.

Enzyme Inhibition

Research indicates that derivatives of oxadiazoles can inhibit key enzymes such as:

- Acetylcholinesterase (AChE) : Important for neurotransmission.

- Cyclooxygenase (COX) : Involved in inflammatory processes.

The compound's ability to inhibit these enzymes suggests potential applications in treating neurodegenerative diseases and inflammatory conditions.

Anticancer Activity

Several studies have evaluated the anticancer properties of compounds related to this compound. For instance:

- Cell Line Studies : Compounds containing the oxadiazole moiety exhibited significant cytotoxic effects against various cancer cell lines including HEPG2 (liver), MCF7 (breast), and SW1116 (colon) with IC50 values in the low micromolar range (e.g., 0.67 µM against PC-3 prostate cancer) .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity. Studies have reported its effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent.

Study on Anticancer Properties

A detailed investigation conducted by Zhang et al. synthesized multiple derivatives of oxadiazoles and assessed their anticancer activities using TRAP PCR-ELISA assays. One notable derivative demonstrated superior inhibition against multiple cancer cell lines compared to standard treatments like staurosporine .

Dual Enzyme Inhibition

Another study highlighted the dual inhibitory effects on hAChE and hBChE by related oxadiazole compounds. This suggests that modifications to the phenyl ring can enhance biological activity .

Q & A

Q. What are the key steps in synthesizing 4-ethoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide?

The synthesis typically involves:

- Cyclization : Formation of the 1,3,4-oxadiazole ring via dehydrative cyclization of a thiosemicarbazide intermediate using agents like POCl₃ under reflux (80–90°C) .

- Amide Coupling : Reaction of 4-ethoxybenzoic acid derivatives with 5-phenyl-1,3,4-oxadiazol-2-amine using coupling reagents (e.g., HATU or DCC) in anhydrous DMF or THF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., ethoxy group at δ ~1.3 ppm for CH₃ and ~4.0 ppm for OCH₂) and oxadiazole ring protons .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 336.1212 for C₁₇H₁₄N₃O₃) .

- X-ray Crystallography : Determines bond angles and dihedral angles (e.g., oxadiazole ring planarity and benzamide torsion angles) .

Q. What preliminary biological assays are recommended for this compound?

- Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli to assess inhibition zones .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate GI₅₀ values .

Advanced Research Questions

Q. How can low yields during oxadiazole ring formation be resolved?

- Optimize Dehydrating Agents : Replace POCl₃ with PPA (polyphosphoric acid) at 120°C to reduce side reactions .

- Solvent Selection : Use toluene instead of DCM to improve cyclization efficiency .

- Catalyst Screening : Add catalytic ZnCl₂ (5 mol%) to enhance reaction rates .

Q. How do structural modifications influence bioactivity?

Comparative data for analogs (Table 1):

| Modification | Bioactivity Change | Mechanism Insight | Source |

|---|---|---|---|

| Ethoxy → Methoxy | ↓ Anticancer activity (GI₅₀ +20%) | Reduced lipophilicity affects cell uptake | |

| Phenyl → Fluorophenyl | ↑ Antimicrobial activity (2× MIC) | Enhanced electron-withdrawing effects | |

| Oxadiazole → Thiadiazole | ↑ Enzyme inhibition (IC₅₀ -40%) | Improved sulfur-mediated binding |

Q. What computational methods support SAR studies for this compound?

- Docking Simulations : Use AutoDock Vina to model interactions with COX-2 or EGFR targets (binding energy < -8 kcal/mol) .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict reactivity .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How can crystallization challenges be addressed for X-ray analysis?

- Solvent Pair Screening : Use DMSO/water (2:1) for slow evaporation .

- Temperature Gradients : Gradual cooling from 60°C to 4°C to optimize crystal growth .

- Additive Use : Introduce 1% ethyl acetate to reduce polymorphism .

Methodological Notes

- Contradictions in Evidence : While POCl₃ is standard for oxadiazole synthesis , some studies report safer alternatives like T3P® . Validate choices based on substrate sensitivity.

- Data Gaps : Limited in vivo toxicity data exists; prioritize pharmacokinetic studies (e.g., plasma stability in rodent models) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.